REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[NH:10]C(=O)C.[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C.S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([NH2:10])=[C:4]([N+:14]([O-:16])=[O:15])[C:5]([F:9])=[C:6]([F:8])[CH:7]=1
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Name
|
|
Quantity
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4.69 g
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Type
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reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)F)F)NC(C)=O
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Name
|
|
Quantity
|
4.5 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
0.5 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
After stirring for 1.5 h at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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To the solution was added
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Type
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ADDITION
|
Details
|
the mixture was poured into ice
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Type
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CUSTOM
|
Details
|
A precipitate formed
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Type
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FILTRATION
|
Details
|
it was collected by filtration
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Type
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EXTRACTION
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Details
|
The filtrate was extracted with ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to sticky yellow syrup
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Type
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ADDITION
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Details
|
to the resulting residue was added concentrated hydrochloric acid (30 mL)
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Type
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TEMPERATURE
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Details
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This mixture was heated to 120° C. for 1.25 h
|
Duration
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1.25 h
|
Type
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TEMPERATURE
|
Details
|
It was then cooled to rt
|
Type
|
ADDITION
|
Details
|
subsequently poured onto ice
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
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The organics were washed with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (80% hexanes:20% ethyl acetate)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=C1N)[N+](=O)[O-])F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.8 mmol | |
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |